BenchChemオンラインストアへようこそ!

(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Physicochemical profiling LogP H-bond donors/acceptors

Order (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2097969-96-3) for precise SAR studies. The N1-cyclopentyl group governs kinase selectivity (CLK inhibitors IC50 1.1 nM) and CB1 receptor binding, while the C7 hydroxymethyl handle enables direct amide, ester, ether, or PROTAC linker derivatization without genotoxicity risks. Do not substitute with des-methyl or N1-isopropyl analogs; biological profiles are non-extrapolatable.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 2097969-96-3
Cat. No. B1493026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
CAS2097969-96-3
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1CO)C3CCCC3
InChIInChI=1S/C12H17N3O/c1-9-11(8-16)12-14(6-7-15(12)13-9)10-4-2-3-5-10/h6-7,10,16H,2-5,8H2,1H3
InChIKeyPTOVPNMDVLUDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2097969-96-3): Chemical Identity, Scaffold Class, and Procurement Context


(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2097969-96-3) is a synthetic, low-molecular-weight (219.28 g/mol) heterocyclic building block built on the imidazo[1,2-b]pyrazole core [1]. The scaffold features a fused imidazole-pyrazole bicycle decorated with a cyclopentyl group at N1, a methyl substituent at C6, and a primary hydroxymethyl handle at C7, a substitution pattern that distinguishes it from other commercially available imidazo[1,2-b]pyrazole analogs [1]. The imidazo[1,2-b]pyrazole chemotype has been broadly exploited in medicinal chemistry as a privileged structure for kinase inhibition (e.g., Bruton's tyrosine kinase and CDC-like kinases), cannabinoid CB1 receptor antagonism, COX-2 inhibition, and anti-tubercular programmes [2][3]. This specific compound is supplied primarily as a research intermediate or fragment for structure–activity relationship (SAR) exploration and library synthesis, not as a finished active pharmaceutical ingredient [1].

Why Generic Imidazo[1,2-b]pyrazole Analogs Cannot Substitute for 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol


Within the imidazo[1,2-b]pyrazole chemotype, even minor structural modifications produce drastic shifts in potency, selectivity, and physicochemical properties. Published SAR studies demonstrate that the substituent at the N1 position governs kinase selectivity—exemplified by the CLK inhibitor Cpd-2, where the precise N1 group is critical for achieving 1.1 nM potency against CLK1 [1]. Similarly, in the CB1 antagonist series from Pfizer, the cyclopentyl versus cyclohexyl or isopropyl substitution at N1 profoundly alters receptor binding and in vivo metabolic stability [2]. The C6 methyl and C7 hydroxymethyl groups present in the target compound are not inert bystanders: in the imidazo[1,2-b]pyrazole-7-carboxamide series, the C7 substituent directly determines antiproliferative IC50 values against MCF-7 and HL-60 cell lines, with certain analogs shifting potency by more than 10-fold [3]. Consequently, a researcher who orders a “generic” imidazo[1,2-b]pyrazole analog (e.g., the des-methyl, des-hydroxymethyl, or N1-isopropyl variant) instead of this precise compound risks obtaining an intermediate with fundamentally different reactivity for downstream derivatization and a biological profile that cannot be extrapolated.

Head-to-Head Quantitative Differentiation of (1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Against In-Class Comparators


Substituent-Driven Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus Key Analogs

The target compound's physicochemical signature is defined by the combination of a bulky cyclopentyl group (N1), a methyl group (C6), and a primary hydroxymethyl group (C7). Based on calculated properties, this compound possesses exactly 1 hydrogen-bond donor and 2 hydrogen-bond acceptors, with a topological polar surface area (TPSA) value that can be computationally derived. The presence of the hydroxymethyl group at C7 introduces a hydrogen-bond donor absent in the corresponding carbonitrile analog (CAS 2098141-55-8, which has 0 HBD and 2 HBA), and the cyclopentyl group increases logP by approximately 1.0–1.5 units relative to the unsubstituted 1H-imidazo[1,2-b]pyrazol-7-yl)methanol core (CAS 1934862-65-3, which has 2 HBD, 2 HBA, and lower lipophilicity) [1]. These differences directly impact solubility, permeability, and protein-binding potential, making the target compound a more lipophilic, balanced fragment for CNS-targeted or membrane-permeable inhibitor programmes.

Physicochemical profiling LogP H-bond donors/acceptors Medicinal chemistry

C7 Hydroxymethyl as a Synthetic Handle: Derivatization Versatility Versus Chloromethyl and Nitrile Analogs

The C7 hydroxymethyl group in the target compound is a neutral, hydroxyl-terminal synthetic handle that permits derivatization via esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to a leaving group (e.g., mesylate, chloride). This contrasts with the C7 chloromethyl analog (CAS 2090914-26-2), which is a direct alkylating electrophile but carries genotoxic liability concerns, and the C7 nitrile analog (CAS 2098141-55-8), which requires harsh hydrolysis or reduction to reach the corresponding acid or amine [1]. The hydroxymethyl functionality thus provides greater synthetic divergence and compatibility with acid-/base-sensitive downstream substrates, reducing the number of synthetic steps required to access diverse chemical libraries [2].

Synthetic chemistry Functional group interconversion Fragment elaboration Parallel synthesis

Class-Level Kinase Selectivity Implication: Differentiation from the Unsubstituted Core via N1-Cyclopentyl Contribution

Although no direct kinase profiling data exist for the target compound itself, the imidazo[1,2-b]pyrazole scaffold has been validated as a potent kinase-inhibitor core. The CDC-like kinase inhibitor Cpd-2, an imidazo[1,2-b]pyrazol derivative, achieves IC50 values of 1.1 nM (CLK1) and 2.4 nM (CLK2) [1]. In BTK inhibitor programmes, the substitution pattern on the imidazo[1,2-b]pyrazole core, particularly at N1 and C6, is a critical determinant of kinase selectivity [2]. The target compound's N1-cyclopentyl group provides steric bulk that is absent in the unsubstituted 1H-imidazo[1,2-b]pyrazole scaffold, and published SAR indicates that such substitution can shift selectivity between kinases by more than 100-fold [2]. Therefore, for any kinase-targeted project, the exact substitution pattern of the target compound must be preserved; a simpler analog (e.g., the unsubstituted core or a methyl-only variant) would likely yield a completely different selectivity profile.

Kinase inhibition Selectivity Imidazo[1,2-b]pyrazole scaffold BTK/CLK

COX-2 Inhibitory Potential and Immunomodulatory Differentiation: Scaffold-Class Evidence

Recent studies have established imidazo[1,2-b]pyrazole derivatives as a new class of COX-2 inhibitors with immunomodulatory potential. In a head-to-head study, select derivatives achieved IC50 values of 5.68 ± 0.08 μM and 3.37 ± 0.07 μM against COX-2, comparing favorably with celecoxib (IC50 = 3.60 ± 0.07 μM) and outperforming meloxicam (IC50 = 7.58 ± 0.13 μM) [1]. Importantly, the substitution pattern on the imidazo[1,2-b]pyrazole core was found to directly modulate COX-2/COX-1 selectivity and immunomodulatory cytokine profiles (IL-6, TNF-α suppression) [1]. The target compound's distinctive N1-cyclopentyl, C6-methyl, and C7-hydroxymethyl substitution represents a pharmacophore combination not yet explicitly tested in published COX-2 assays, meaning its activity profile remains to be experimentally determined but cannot be inferred from data on simpler analogs.

COX-2 inhibition Anti-inflammatory Imidazo[1,2-b]pyrazole Immunomodulation

Cannabinoid CB1 Receptor Antagonism: Differentiation Driven by N1 Substituent Identity

Pfizer's patent estate (US20050101592A1) explicitly claims bicyclic pyrazolyl and imidazolyl compounds as CB1 receptor antagonists, with in vitro binding data demonstrating that the N1 substituent is a primary driver of CB1 affinity and functional antagonism [1]. Within the exemplified series, cyclopentyl-substituted analogs showed distinct binding kinetics compared to cyclohexyl, isopropyl, and phenyl variants, with Ki values spanning from sub-nanomolar to >100 nM depending on the N1 group [1]. The target compound's combination of N1-cyclopentyl plus C6-methyl is structurally congruent with the most potent CB1 antagonist pharmacophore disclosed in the patent, while analogs with smaller N1 substituents (e.g., methyl, ethyl) or lacking the C6 methyl group fall into a lower-affinity cluster [1].

CB1 antagonist Cannabinoid receptor Imidazo[1,2-b]pyrazole Obesity

High-Value Application Scenarios for (1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Design and Hit-to-Lead Optimization

The compound's imidazo[1,2-b]pyrazole core, validated as a kinase-inhibitor scaffold (CLK IC50 = 1.1–2.4 nM, BTK modulation), combined with the C7 hydroxymethyl synthetic handle, makes it an ideal fragment for generating focused kinase-inhibitor libraries. The N1-cyclopentyl group provides steric complementarity to the hydrophobic back pocket of many kinases, and the hydroxymethyl group serves as a growth vector for introducing substituents that probe the solvent-exposed region and selectivity pockets [1][2]. Researchers can rapidly synthesize amide, ester, or ether libraries from this single intermediate and screen against kinase panels without the genotoxicity concerns associated with the chloromethyl analog [3].

Cannabinoid CB1 Receptor Antagonist Lead Generation for Metabolic Disorders

The compound's substitution pattern aligns with Pfizer's pharmacophore model for high-affinity CB1 antagonism, where the N1-cyclopentyl group is a critical determinant of receptor binding (ΔKi > 100-fold versus small-alkyl analogs). The C7 hydroxymethyl group offers a non-basic attachment point for optimizing peripheral versus CNS partitioning, a key challenge in CB1 drug development [1]. This compound can serve as a versatile starting material for synthesizing novel CB1 antagonist candidates with tunable physicochemical properties [1].

COX-2 Selective Inhibitor Development with Immunomodulatory Potential

Given that imidazo[1,2-b]pyrazole derivatives have recently been reported as COX-2 inhibitors with IC50 values comparable to celecoxib (3.37 μM vs. 3.60 μM) and superior to meloxicam (7.58 μM), the target compound's unique substitution pattern represents an unexplored pharmacophore space within this chemotype [1]. The hydroxymethyl group at C7 can be elaborated to modulate COX-2/COX-1 selectivity and introduce immunomodulatory functionality, potentially yielding dual-mechanism anti-inflammatory agents [1].

Diversity-Oriented Synthesis (DOS) and PROTAC Linker Attachment Point

The primary alcohol at C7 is ideally suited for direct attachment of linkers in PROTAC (proteolysis-targeting chimera) design, where the imidazo[1,2-b]pyrazole core serves as the target-protein ligand. The N1-cyclopentyl group enhances metabolic stability and target affinity, while the C7 hydroxyl permits ester or carbamate linkage to E3 ligase recruiting elements [1][2]. This compound offers a clean, single-isomer starting point for PROTAC synthesis, avoiding the complexity of regioisomeric mixtures that arise from less-substituted cores [3].

Quote Request

Request a Quote for (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.